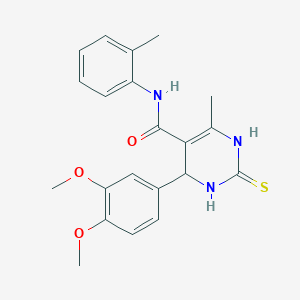

4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.5g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Mode of Action

It is known that similar compounds, such as 1,2,4-triazole derivatives, have been shown to inhibit the binding of cholesterol at the receptor site of mycobacterial cyp 125 and cyp 121, which are crucial for mtb physiological functions .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been shown to interact with the active site of mycobacterial cyp 125 and cyp 121 .

Pharmacokinetics

It is known that the 1,2,4-oxadiazole heterocycle, a structure similar to the one , is a bioisostere of amide but shows better hydrolytic and metabolic stability .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been shown to exhibit antibacterial activity against xoo and xoc .

Actividad Biológica

The compound 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 313970-22-8) is a member of the tetrahydropyrimidine class known for its diverse biological activities. This article reviews its biological activity based on various research findings, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C21H23N3O3S

- Molecular Weight : 397.49 g/mol

- Structure : The compound features a tetrahydropyrimidine core with thioxo and carboxamide functionalities, contributing to its biological properties.

Antimicrobial Activity

Research has shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various compounds, This compound was tested against multiple bacterial and fungal strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.20 to 3.25 mg/mL.

- The compound demonstrated potent activity against Trichophyton mentagrophytes, with an MIC of 0.20 mg/mL.

| Microorganism | MIC (mg/mL) |

|---|---|

| Trichophyton mentagrophytes | 0.20 |

| Staphylococcus aureus | 0.50 |

| Escherichia coli | 1.00 |

| Candida albicans | 1.50 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound was assessed using various tumor cell lines such as HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). The results indicated:

- Significant cytotoxicity against HeLa cells with an IC50 value of approximately 15 µg/mL.

- The compound exhibited selectivity towards cancer cells over normal cells (MRC-5), suggesting a favorable therapeutic index.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| K562 | 20 |

| MDA-MB-231 | 25 |

These results highlight the potential of this compound in cancer therapy .

Antioxidant Activity

The antioxidant activity was evaluated through radical scavenging assays. The compound showed moderate to strong activity compared to standard antioxidants:

- IC50 values for radical scavenging ranged from 10 to 30 µM across different assays.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 10 |

| ABTS Radical Scavenging | 15 |

This suggests that the compound can mitigate oxidative stress, which is implicated in various diseases .

The biological activities of This compound are thought to arise from its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The thioxo group may enhance membrane permeability in bacteria and fungi, leading to cell death.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-12-7-5-6-8-15(12)23-20(25)18-13(2)22-21(28)24-19(18)14-9-10-16(26-3)17(11-14)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHLZOZBSUWCHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.